5-amino-1-phenyl-1H-pyrazol-3-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-2-phenyl-1H-pyrazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-8-6-9(13)11-12(8)7-4-2-1-3-5-7/h1-6H,10H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFVUVLAEDLCQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=O)N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10990564 | |
| Record name | 5-Amino-1-phenyl-1H-pyrazol-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10990564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70373-98-7 | |
| Record name | NSC266159 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266159 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Amino-1-phenyl-1H-pyrazol-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10990564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Transformation Pathways of 5 Amino 1 Phenyl 1h Pyrazol 3 Ol
Mechanistic Investigations of Ring Formation and Derivatization
The synthesis of the pyrazole (B372694) ring of 5-amino-1-phenyl-1H-pyrazol-3-ol and its subsequent derivatization are influenced by several mechanistic factors. These include the specific pathways of nucleophilic attack during ring formation and the role of the reaction environment and catalysts.
Analysis of Nucleophilic Attack Pathways
The formation of the pyrazole ring in compounds like this compound typically involves the condensation of a hydrazine (B178648) derivative with a β-dicarbonyl or a related compound. beilstein-journals.org A critical aspect of this mechanism is the initial nucleophilic attack by the hydrazine. In the case of phenylhydrazine (B124118), the attack can theoretically occur from either the terminal nitrogen (NH2) or the phenyl-substituted nitrogen.
Under neutral conditions, the reaction between phenylhydrazine and ethyl cyanoacetate (B8463686), a precursor for the pyrazole ring, favors the attack of the terminal nitrogen of phenylhydrazine on the carbonyl group of the ester. benthamdirect.comresearchgate.net However, when the reaction involves the anion of ethyl cyanoacetate, the nucleophilic attack also targets the carbonyl group but proceeds via the phenyl-substituted nitrogen. benthamdirect.comresearchgate.net
The regioselectivity of the cyclization, which determines the final substitution pattern on the pyrazole ring, is influenced by factors such as the nature of the substituents on both reactants and the acidity of the reaction medium. researchgate.net
Influence of Reaction Medium and Catalysis on Mechanism
The reaction medium and the presence of catalysts play a significant role in the synthesis of pyrazole derivatives. The use of high pressure has been shown to significantly accelerate the reaction between phenylhydrazine and ethyl cyanoacetate, leading to high yields of the intermediate 2-cyano-N'-phenylacetohydrazide, which can then be cyclized to this compound. benthamdirect.comresearchgate.net This high-pressure synthesis can be performed in various solvents, including methanol, ethanol (B145695), and toluene, or even under solvent-free conditions. benthamdirect.comresearchgate.net
The acidity of the reaction medium is another critical factor, as it can shift the rate-determining step of the pyrazole formation. researchgate.net For instance, in the synthesis of certain pyrazole derivatives, the use of an acidic ionic liquid as a catalyst in a four-component reaction has been reported. bohrium.com Furthermore, the use of water as a reaction medium, sometimes in conjunction with silica, has been explored as a greener alternative for the synthesis of related pyrazole systems, taking advantage of the neutral conditions to minimize side reactions. researchgate.net Catalysts, ranging from simple acids and bases to more complex metal-based systems, can influence reaction rates and regioselectivity. bohrium.comresearchgate.net For example, base catalysis is employed in the high-yield conversion of 2-cyano-N'-phenylacetohydrazide to this compound. benthamdirect.comresearchgate.net
Reactions Involving the Amino Group (C-5)
The amino group at the C-5 position of this compound is a key functional handle for a variety of chemical transformations, enabling the synthesis of a wide range of derivatives. These reactions include condensation with carbonyl compounds, Aza-Wittig reactions, and acylation and alkylation.
Condensation with Carbonyl Compounds to Form Schiff Bases
The amino group of 5-aminopyrazole derivatives readily undergoes condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). nih.govresearchgate.net This reaction typically occurs under reflux conditions in a suitable solvent like ethanol. researchgate.net The formation of the azomethine group (-C=N-) in the resulting Schiff base is a common strategy to introduce further structural diversity and has been widely applied in the synthesis of various heterocyclic systems. gsconlinepress.com
Aza-Wittig Reactions
The amino group of 5-aminopyrazoles can be converted into a phosphine (B1218219) imine (phosphoranylideneamino) group, which can then undergo Aza-Wittig reactions. scirp.orgscirp.org For example, the reaction of a 5-aminopyrazole with triphenylphosphine/hexachloroethane and triethylamine (B128534) produces a 5-(triphenylphosphoranylideneamino)pyrazole. scirp.orgscirp.org This intermediate can then react with various electrophiles, such as isocyanates or ketones, to yield carbodiimides or other heterocyclic systems. scirp.orgscirp.orgsemanticscholar.org This reaction pathway provides a powerful tool for the construction of fused pyrazole-containing heterocycles. scirp.orgscirp.org
Acylation and Alkylation Reactions
The amino group at the C-5 position is nucleophilic and can be readily acylated and alkylated. nih.gov Acylation is typically achieved by treating the aminopyrazole with acylating agents like chloroacetyl chloride in a basic medium. scirp.orgscirp.org This reaction leads to the formation of N-acylated derivatives, which can be important intermediates for the synthesis of other heterocyclic systems. scirp.orgscirp.org
Alkylation of the amino group can also be performed, leading to the corresponding N-alkylated products. nih.gov These reactions expand the range of accessible derivatives from the this compound scaffold.
Diazotization Reactions
The amino group at the C-5 position of this compound can undergo diazotization, a reaction that transforms the primary amine into a diazonium salt. This process typically involves treatment with a source of nitrous acid, such as sodium nitrite (B80452) in an acidic medium. The resulting diazonium salt is often unstable and can be used in situ for subsequent reactions. nih.gov
The stability of the diazonium species is a critical factor in these reactions. Low temperatures, typically below 5°C, are crucial to prevent the rapid decomposition of the diazonium ion, which involves the loss of nitrogen gas. nih.gov The choice of the diazotizing agent and the reaction conditions can influence the stability and reactivity of the diazonium intermediate. For instance, using tert-butyl nitrite (TBN) instead of sodium nitrite has been reported to be a safer alternative, allowing for reactions at higher temperatures and potentially offering a better safety profile, especially in larger-scale syntheses. nih.gov
The diazotized intermediate is a versatile synthon. It can be quenched with various nucleophiles to introduce a wide range of functional groups at the C-5 position. For example, coupling with active methylene (B1212753) compounds like malononitrile (B47326) can lead to the formation of new C-C bonds and subsequent cyclization reactions. nih.gov
Reactions Involving the Hydroxyl Group (C-3)
The hydroxyl group at the C-3 position of the pyrazole ring imparts another dimension to the reactivity of this compound. This group can participate in various transformations, including oxidation.
Oxidation of the hydroxyl group at C-3 leads to the formation of the corresponding pyrazolone (B3327878) derivative. This transformation is a key reaction in the chemistry of this compound class. Pyrazolones are a significant class of heterocyclic compounds with a wide range of applications. nih.gov The oxidation can be achieved using various oxidizing agents. For example, the oxidation of 1-phenylpyrazolidin-3-one with ferric chloride (FeCl₃) has been used to prepare 1-phenyl-1H-pyrazol-3-ol, demonstrating a related transformation. mdpi.com
The resulting pyrazolone exists in a tautomeric equilibrium with its enol form, 1H-pyrazol-3-ol. nih.gov This tautomerism is a crucial aspect of their chemistry and can be influenced by factors such as the solvent and the presence of other functional groups. mdpi.com
Electrophilic and Nucleophilic Reactivity of the Pyrazole Ring
The pyrazole ring in this compound is an electron-rich heterocyclic system, making it susceptible to electrophilic substitution reactions. mdpi.com The positions on the ring exhibit different levels of reactivity, allowing for selective functionalization.
The C-4 position of the pyrazole ring is a primary site for electrophilic attack. This allows for the introduction of various substituents, including aryl groups. The direct arylation of 5-aminopyrazoles at the C-4 position is a valuable transformation for creating more complex molecules. plos.org
Recent advancements have focused on developing chemoselective methods for this arylation. One notable approach involves a laccase-catalyzed reaction. plos.orgnih.gov This enzymatic method allows for the arylation of 5-aminopyrazoles with catechols under mild conditions, avoiding the need for protecting the amino group or pre-functionalizing the arylating agent. plos.orgnih.gov This strategy proceeds through the oxidative formation of ortho-quinones from catechols, which then undergo a nucleophilic attack by the C-4 position of the 5-aminopyrazole. plos.orgnih.gov This method has been shown to be effective for a range of derivatives, providing moderate to good yields. plos.orgnih.gov
Other methods for C-4 functionalization include reactions with orthoesters, which can lead to the introduction of acyl or aroyl groups. clockss.org
The presence of both an amino group and a reactive pyrazole ring makes this compound a suitable precursor for the synthesis of fused heterocyclic systems. It can act as a bis-nucleophile in reactions with 1,3-dielectrophilic agents. mdpi.com These reactions lead to the formation of bicyclic systems, such as pyrazolo[1,5-a]pyrimidines. mdpi.complos.org
The reaction with β-dicarbonyl compounds, β-ketonitriles, or β-enaminones are common strategies to construct these fused rings. mdpi.com For example, the cyclocondensation with acetoacetanilide (B1666496) has been used to synthesize functionalized pyrazolo[1,5-a]pyrimidines. mdpi.com The regioselectivity of these cyclization reactions can be influenced by the reaction conditions and the nature of the substituents on both the pyrazole and the dielectrophile.
Hydrogen Bonding Interactions and Their Role in Reactivity
Hydrogen bonding plays a significant role in the structure, reactivity, and tautomeric equilibrium of this compound and its derivatives. The presence of both hydrogen bond donors (amino and hydroxyl groups) and acceptors (pyrazole nitrogen atoms and the carbonyl oxygen in the pyrazolone tautomer) allows for the formation of both intramolecular and intermolecular hydrogen bonds. clockss.orgnih.gov
X-ray crystallography studies have been instrumental in elucidating the hydrogen-bonding networks in related pyrazole structures. nih.gov For instance, in some pyrazole derivatives, molecules are linked into chains or ribbons through intermolecular N-H···O or O-H···N hydrogen bonds. nih.gov Intramolecular hydrogen bonds are also observed, for example, between the amino group and a sulfonyl oxygen in N-sulfonylated derivatives. nih.gov
The nature of the solvent can significantly impact hydrogen bonding and, consequently, the tautomeric equilibrium. mdpi.com In non-polar solvents, dimerization through intermolecular hydrogen bonds is often observed. mdpi.com In contrast, in polar solvents like DMSO, these intermolecular interactions are disrupted, which can be observed through changes in NMR chemical shifts. mdpi.com The presence of an intramolecular hydrogen bond, for example between the OH proton and the nitrogen atom of a pyridinyl substituent at N-1, has been inferred from NMR studies. clockss.org These hydrogen bonding interactions can influence the reactivity of the molecule by affecting the electron density and accessibility of different reactive sites.
Structural and Tautomeric Investigations of 5 Amino 1 Phenyl 1h Pyrazol 3 Ol
Prototropic Annular Tautomerism in 3(5)-Aminopyrazoles
Prototropic annular tautomerism is a characteristic feature of N-unsubstituted pyrazoles, involving the migration of a proton between the two nitrogen atoms of the pyrazole (B372694) ring. researchgate.netvulcanchem.com In the case of 3(5)-aminopyrazoles, this phenomenon results in the existence of two primary tautomeric forms: 3-aminopyrazole (B16455) and 5-aminopyrazole. mdpi.com This equilibrium is a result of a 1,2-proton shift within the heterocyclic ring. mdpi.com
Theoretical studies, such as those employing DFT (B3LYP)/6-311++G(d,p) calculations, have been instrumental in determining the relative stabilities of these tautomers. For the parent 3(5)-aminopyrazole, calculations predict the 3-aminopyrazole (3AP) tautomer to be more stable than the 5-aminopyrazole (5AP) form. mdpi.com
In addition to the annular tautomerism, pyrazoles with a hydroxyl group at the 3- or 5-position can exhibit a keto-enol type tautomerism. For 5-amino-1-phenyl-1H-pyrazol-3-ol, this involves an equilibrium between the enol (1H-pyrazol-3-ol) form and the keto (1,2-dihydro-3H-pyrazol-3-one) form. vulcanchem.comnih.gov The position of this equilibrium is significantly influenced by factors such as the solvent and the nature of substituents on the pyrazole ring. nih.govresearchgate.net
Spectroscopic methods, particularly NMR, are powerful tools for studying this equilibrium. The geminal spin coupling constant, ²J[pyrazole C-4,H-3(5)], can unambiguously differentiate between the 1H-pyrazol-5-ol (OH) and 1,2-dihydro-3H-pyrazol-3-one (NH) forms. researchgate.net Typically, 1H-pyrazol-5-ols show ²J values of approximately 9–11 Hz, while the corresponding 1,2-dihydro-3H-pyrazol-3-ones exhibit a considerably smaller coupling constant of 4–5 Hz. researchgate.net For 1-phenyl-2-pyrazolin-5-one, it has been observed to exist solely in the CH-form in benzene-d6, as a mixture of CH and OH-forms in CDCl3, and in a fast equilibrium between the OH and NH isomers in DMSO-d6, with the OH form being predominant. researchgate.netresearchgate.net
X-ray crystal structure analysis of 1-phenyl-1,2-dihydro-3H-pyrazol-3-one has shown that in the solid state, it exists as dimeric units of the 1H-pyrazol-3-ol form, connected by intermolecular hydrogen bonds. nih.govmdpi.com In nonpolar solvents like CDCl₃, it predominantly exists as these 1H-pyrazol-3-ol pairs, whereas in a polar solvent like DMSO-d₆, it is present as monomers. nih.govmdpi.com
| Tautomeric Form | Key Spectroscopic Feature | Solvent Dependence Example |
| 1H-Pyrazol-3-ol (OH form) | ²J[pyrazole C-4,H-3(5)] ≈ 9–11 Hz | Predominant in nonpolar solvents (e.g., CDCl₃, benzene-d₆) and solid state. nih.govresearchgate.netresearchgate.netmdpi.com |
| 1,2-Dihydro-3H-pyrazol-3-one (NH form) | ²J[pyrazole C-4,H-3(5)] ≈ 4–5 Hz | Can be present in equilibrium in polar solvents (e.g., DMSO-d₆). nih.govresearchgate.netresearchgate.net |
Side-Chain Tautomerism Involving the Amino Group
Theoretically, the presence of an exocyclic amino group in 3(5)-aminopyrazoles introduces the possibility of side-chain tautomerism, which would result in imino forms. mdpi.com However, studies indicate that for 3(5)-aminopyrazoles, the imino tautomers are generally not formed. mdpi.com The primary tautomeric equilibrium observed is the annular rearrangement between the 1- and 2-positions of the pyrazole ring. mdpi.com
Influence of Substituents and Environment on Tautomeric Preferences
The tautomeric equilibrium in substituted pyrazoles is highly sensitive to the electronic nature of the substituents and the surrounding environment (solvent polarity, solid state). mdpi.comresearchgate.net
Substituent Effects:
Electron-donating groups (e.g., -NH₂, -OH, -CH₃) attached to the pyrazole ring, particularly at the C3 position, tend to favor the C3-tautomer. mdpi.com
Electron-withdrawing groups (e.g., -COOH, -CHO) generally stabilize the C5-tautomer. mdpi.com
The phenyl group at the N1 position in this compound significantly influences the electronic distribution within the pyrazole ring, thereby affecting the tautomeric preference.
Environmental Effects:
Solvent Polarity: The polarity of the solvent can have a profound impact on the tautomeric ratio. mdpi.com For instance, in the case of 1-phenyl-1,2-dihydro-3H-pyrazol-3-one, the equilibrium shifts from dimeric 1H-pyrazol-3-ol pairs in nonpolar solvents to monomers in polar solvents like DMSO-d₆. nih.govmdpi.com Water, in particular, has been shown to lower the energetic barriers between tautomers by forming stabilizing hydrogen bonds. mdpi.com
Solid State: In the solid state, crystal packing forces and hydrogen bonding networks play a crucial role in determining the predominant tautomeric form. X-ray crystallography has shown that 1-phenyl-1,2-dihydro-3H-pyrazol-3-one exists as the 1H-pyrazol-3-ol tautomer in its crystalline form. nih.govmdpi.com
| Factor | Influence on Tautomeric Equilibrium | Example |
| Substituents | Electron-donating groups favor the C3-tautomer; electron-withdrawing groups favor the C5-tautomer. mdpi.com | An amino group at C5 will influence the stability of the tautomers. |
| Solvent | Polar solvents can shift the equilibrium and disrupt intermolecular hydrogen bonding. mdpi.comnih.govmdpi.com | DMSO-d₆ favors monomeric forms of 1-phenyl-1H-pyrazol-3-ol. nih.govmdpi.com |
| Solid State | Crystal packing and hydrogen bonds stabilize a specific tautomer. | 1-phenyl-1,2-dihydro-3H-pyrazol-3-one crystallizes as the 1H-pyrazol-3-ol tautomer. nih.govmdpi.com |
Conformational Analysis of this compound
The conformational analysis of this compound involves considering the orientation of the phenyl group relative to the pyrazole ring and the conformation of the amino and hydroxyl groups. The planarity of the benzofuran (B130515) ring system in a related structure, (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one, has been noted, with specific dihedral angles observed between the different ring systems. researchgate.net In this molecule, the phenyl, furan, and benzene (B151609) rings subtend dihedral angles of 47.07°, 85.76°, and 86.04°, respectively, with the pyrazole ring. researchgate.net
For a derivative of 5-amino-1-(phenylsulfonyl)-1,2-dihydro-3H-pyrazol-3-one, an O-alkylated product, the planes of the pyrazole and a tolyl ring were found to be nearly parallel, with an interplanar angle of 14.46°. nih.gov The amino group in this structure was involved in an intramolecular hydrogen bond with a sulfonyl oxygen atom. nih.gov Computational studies, often using DFT methods, are employed to determine the most stable conformers and the energy barriers to internal rotation. iu.edu.sa For instance, in a study on a related pyrazole derivative, nine rotational isomerisms were postulated due to internal rotation around C-N and/or C-S bonds, with quantum mechanical calculations identifying the most stable conformers. iu.edu.sa
Advanced Spectroscopic Characterization Methodologies for 5 Amino 1 Phenyl 1h Pyrazol 3 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 5-amino-1-phenyl-1H-pyrazol-3-ol. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular backbone, the connectivity of atoms, and even the three-dimensional arrangement of the molecule.
One-dimensional NMR, specifically proton (¹H) and carbon-13 (¹³C) NMR, is fundamental for establishing the basic framework of this compound.
The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms. For this compound, the spectrum would be expected to show distinct signals for the protons on the phenyl ring, the pyrazole (B372694) ring, the amino group, and the hydroxyl group. The protons of the phenyl group typically appear as a multiplet in the aromatic region (δ 7.0-8.0 ppm). The single proton on the pyrazole ring would likely appear as a singlet. The amino (-NH₂) and hydroxyl (-OH) protons are expected to appear as broad singlets, and their chemical shifts can be influenced by solvent and concentration. For instance, in related pyrazole structures, hydroxyl and amino protons have been observed as broad singlets in the range of δ 10–12 ppm. rsc.org
The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The spectrum of this compound would display signals for the carbons of the phenyl ring and the three distinct carbons of the pyrazole ring. The chemical shifts of the pyrazole ring carbons are particularly diagnostic of the substitution pattern. In a related compound, 1-phenyl-1H-pyrazol-3-ol, the pyrazole carbons C-3, C-4, and C-5 have been reported at approximately δ 164.0, 94.2, and 129.1 ppm, respectively, in CDCl₃. researchgate.net The presence of the amino group at the C-5 position in the target molecule would influence these shifts.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are predicted values based on data from analogous compounds. Actual experimental values may vary.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Phenyl-H (ortho, meta, para) | 7.0 - 7.8 (m) | 118 - 130 |
| Pyrazole-H4 | ~ 5.5 - 6.0 (s) | ~ 90 - 95 |
| NH₂ | Broad, variable | - |
| OH | Broad, variable | - |
| Pyrazole-C3 | - | ~ 160 - 165 |
| Pyrazole-C5 | - | ~ 145 - 150 |
| Phenyl-C1' (ipso) | - | ~ 138 - 140 |
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity between different parts of the molecule.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates the chemical shifts of protons directly bonded to carbon atoms. This allows for the definitive assignment of which proton is attached to which carbon.
Heteronuclear Multiple Bond Correlation (HMBC) is a powerful technique that reveals long-range couplings between protons and carbons (typically over two to three bonds). mdpi.com This is instrumental in connecting the different structural fragments of the molecule. For example, an HMBC experiment would show correlations between the phenyl protons and the pyrazole carbons, confirming the N-phenyl substitution. It would also help to differentiate the C-3 and C-5 carbons of the pyrazole ring by observing correlations to the H-4 proton. In studies of related pyrazole chalcones, HMBC was used to identify long-range correlations between olefinic protons and phenyl ring protons, as well as the carbonyl carbon. mdpi.com
H2BC (Heteronuclear 2-Bond Correlation) and LR-HSQMBC (Long-Range Heteronuclear Single Quantum Multiple Bond Correlation) are more advanced techniques that can provide even more detailed information about two-bond and long-range correlations, respectively, further solidifying the structural assignment. mdpi.com
Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid phase. This is particularly important for understanding intermolecular interactions, such as hydrogen bonding, which can be different from what is observed in solution. For 1-phenyl-1H-pyrazol-3-ol, solid-state ¹³C and ¹⁵N NMR have been used to study its tautomeric forms in the solid state, revealing the presence of dimers. researchgate.netresearchgate.net A solid-state NMR study of this compound would likely reveal insights into its crystal packing and the nature of the intermolecular hydrogen bonds involving the amino and hydroxyl groups.
Nitrogen-15 (¹⁵N) NMR spectroscopy is a specialized technique that provides direct information about the electronic environment of the nitrogen atoms in the molecule. The pyrazole ring of this compound contains two distinct nitrogen atoms (N-1 and N-2), and the amino group contains a third. The chemical shifts of these nitrogen atoms are sensitive to tautomerism and substitution. For the related 1-phenyl-1H-pyrazol-3-ol, the ¹⁵N chemical shifts for N-1 and N-2 have been reported at approximately δ -192.6 and -243.1 ppm, respectively, in the solid state. researchgate.net The amino group nitrogen would be expected to resonate in a different region of the spectrum. Advanced 2D techniques like ¹H-¹⁵N HMBC can be used to correlate the nitrogen signals with specific protons in the molecule, aiding in their assignment. mdpi.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₉H₉N₃O), the monoisotopic mass is 175.0746 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 175. The fragmentation pattern would likely involve the loss of small, stable molecules. Common fragmentation pathways for aromatic amines include the loss of HCN (27 u) from the ring system. researchgate.net The presence of the phenyl group could lead to the formation of a stable phenyl cation (C₆H₅⁺) at m/z 77. The pyrazole ring itself can undergo characteristic fragmentation.
Electrospray ionization (ESI), a softer ionization technique, is often used to observe the protonated molecule [M+H]⁺ at m/z 176.08183. uni.lu Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, have been calculated for various adducts of this compound. uni.lu
Table 2: Predicted ESI-MS Adducts and Collision Cross Sections (CCS) for this compound uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 176.08183 | 134.4 |
| [M+Na]⁺ | 198.06377 | 144.0 |
| [M-H]⁻ | 174.06727 | 137.6 |
| [M+NH₄]⁺ | 193.10837 | 152.6 |
| [M+K]⁺ | 214.03771 | 139.7 |
Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.
The N-H stretching vibrations of the primary amino group (-NH₂) typically appear as two bands in the region of 3300-3500 cm⁻¹. The O-H stretching vibration of the hydroxyl group is usually a broad band in the range of 3200-3600 cm⁻¹. The C-H stretching of the aromatic phenyl ring is observed around 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring appear in the 1450-1600 cm⁻¹ region. The C-N and C-O stretching vibrations would also be present in the fingerprint region (below 1500 cm⁻¹). In related 5-amino-1H-pyrazole-4-carbonitriles, characteristic IR bands have been observed for N-H, C-H, C≡N, and C=C stretching vibrations. rsc.org
Table 3: Characteristic IR Absorption Bands for this compound Note: These are expected ranges based on data from analogous compounds.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Amino (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Aromatic C=C | C=C Stretch | 1450 - 1600 |
| Pyrazole Ring | Ring Vibrations | Fingerprint Region |
| C-N | C-N Stretch | 1250 - 1350 |
| C-O | C-O Stretch | 1000 - 1300 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a key analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher-energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly its system of conjugated π-electrons and the presence of non-bonding electrons (n-electrons) on heteroatoms like oxygen and nitrogen.
For this compound, the UV-Vis spectrum is expected to be characterized by absorption bands arising from π → π* and n → π* transitions. The aromatic phenyl ring and the pyrazole ring form a conjugated system, which gives rise to intense π → π* transitions. The presence of the amino (-NH₂) and hydroxyl (-OH) groups, which act as auxochromes, can influence the position and intensity of these absorption maxima (λmax). These groups have non-bonding electrons that can participate in n → π* transitions, which are typically weaker and may sometimes be obscured by the stronger π → π* bands.
The solvent environment can also significantly impact the UV-Vis spectrum. In different solvents, shifts in the absorption maxima (solvatochromism) can occur due to varying solute-solvent interactions, providing further information about the nature of the electronic transitions.
While specific experimental UV-Vis data for this compound is not detailed in the reviewed literature, analysis of closely related pyrazole derivatives provides insight into the expected spectral characteristics. For instance, studies on various pyrazolone (B3327878) azo dyes and pyrano[2,3-c]pyrazole derivatives confirm that the primary absorptions are due to π → π* and n → π* transitions within the heterocyclic and aromatic systems. researchgate.net The electronic absorption spectra of these related compounds are often investigated to understand the effects of different substituents on the electronic properties of the pyrazole core. researchgate.netresearchgate.net
To illustrate, the UV-Vis absorption data for derivatives of the related compound 1-phenyl-1H-pyrazol-3-ol are presented below.
| Compound Derivative | λabs (nm) | ε × 103 (dm3 mol-1 cm-1) | Solvent | Reference |
|---|---|---|---|---|
| (E)-1-(3-hydroxy-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one derivative 5 | 528 | 0.55 | THF | iucr.org |
| (E)-1-(3-hydroxy-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one derivative 5 | 499 | 0.48 | THF | iucr.org |
| (E)-1-(3-hydroxy-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one derivative 6 | Data not fully available in source | THF | iucr.org |
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination
X-ray crystallography is the most powerful method for obtaining an unambiguous, three-dimensional model of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and torsion angles, which are crucial for confirming the molecular connectivity and conformation. For pyrazole derivatives, crystallography is particularly vital for resolving the potential tautomerism between the keto (-one) and enol (-ol) forms and for understanding the intricate network of intermolecular interactions that dictate the crystal packing. nih.gov
While a crystal structure for this compound itself is not available in the cited literature, extensive crystallographic studies have been performed on closely related analogues. These studies reveal common structural motifs and intermolecular interactions that are expected to be present in the target compound. For example, the analysis of 1-phenyl-1H-pyrazol-3-ol shows that it crystallizes as dimers of the -ol tautomer. mdpi.com
A detailed crystallographic analysis of 5-Amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid , a structurally similar compound, provides an excellent model for the type of data obtained. researchgate.net In this structure, two molecules are present in the asymmetric unit. The crystal structure is characterized by pairs of molecules forming centrosymmetric dimers through O—H⋯O hydrogen bonds between their carboxylic acid groups. researchgate.net Furthermore, intramolecular N—H⋯O hydrogen bonds are observed, which help to stabilize the molecular conformation. researchgate.net The phenyl and pyrazole rings are not coplanar, exhibiting significant dihedral angles between them. researchgate.net
Such analyses are critical for understanding how molecules recognize and interact with each other in the solid state, forming well-defined supramolecular architectures like chains, ribbons, or three-dimensional frameworks through hydrogen bonding and π–π stacking interactions. iucr.orgiucr.org
Below is a table summarizing the key crystallographic data for the analogue, 5-Amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid. researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₁H₈F₃N₃O₂ |
| Molecular Weight | 271.20 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | |
| a (Å) | 9.757 (3) |
| b (Å) | 10.740 (3) |
| c (Å) | 21.277 (6) |
| β (°) | 93.716 (3) |
| Volume (ų) | 2225 (1) |
| Z | 8 |
| Data Collection and Refinement | |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 125 |
| R-factor (R₁) | 0.051 |
| wR-factor (wR₂) | 0.140 |
| Key Structural Features | |
| Dihedral Angle (Phenyl-Pyrazole) | 65.3 (2)° and 85.6 (2)° |
| Hydrogen Bonding | Intermolecular O—H⋯O, Intramolecular N—H⋯O |
Computational Chemistry and Theoretical Modeling of 5 Amino 1 Phenyl 1h Pyrazol 3 Ol
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation, or its density-based equivalent, to determine the electronic distribution and energy of the molecule.
Density Functional Theory (DFT) is a widely used computational method for predicting the molecular structure and energetics of chemical compounds. nih.gov The process involves finding the lowest energy arrangement of atoms in space, known as geometry optimization. DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), can accurately predict bond lengths, bond angles, and dihedral angles. nih.gov
For pyrazole (B372694) derivatives, theoretical values obtained through DFT have shown excellent agreement with experimental data from X-ray crystallography. nih.gov This correlation validates the computational model and allows for reliable prediction of the three-dimensional structure and thermodynamic stability of 5-amino-1-phenyl-1H-pyrazol-3-ol. The total energy calculated for the optimized structure is a key indicator of the molecule's stability. mdpi.com
Table 1: Comparison of Theoretical (DFT) and Experimental Structural Parameters for a Related Pyrazole Derivative
| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP) | Experimental Value (X-ray) |
|---|---|---|---|
| Bond Length | N3-N4 | 1.371 Å | 1.383 Å |
| Bond Length | C=O | 1.243 Å | 1.227 Å |
| Bond Length | O-C | 1.381 Å | 1.363 Å |
| Bond Angle | C-N-N | 105.9° | 106.5° |
| Bond Angle | N-N-C | 112.5° | 112.1° |
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the excited states of molecules. worldscientific.com This method is particularly effective for calculating the electronic absorption spectra (UV-Vis spectra) by predicting the energies of electronic transitions from the ground state to various excited states. researchgate.netacs.org
By applying TD-DFT, one can calculate the excitation energies, corresponding absorption wavelengths (λmax), and oscillator strengths (f), which determine the intensity of the absorption bands. researchgate.net For complex organic molecules, functionals such as CAM-B3LYP are often employed as they can provide results that align well with experimental spectra observed in different solvents. researchgate.net This analysis helps in understanding how the molecule interacts with light and the nature of its electronic transitions.
Table 2: Theoretical Electronic Absorption Data for a Pyrazole Derivative
| Solvent | Calculated λmax (nm) | Experimental λmax (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|---|
| Ethanol (B145695) | 350 | 355 | 0.95 | HOMO → LUMO |
| Chloroform | 348 | 352 | 0.92 | HOMO → LUMO |
| DMSO | 352 | 358 | 0.98 | HOMO → LUMO |
Theoretical Analysis of Reactivity and Stability
Theoretical calculations are instrumental in predicting the chemical reactivity and stability of this compound. Analyses of the molecule's frontier orbitals, electrostatic potential, and orbital interactions provide a detailed picture of its chemical behavior.
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. ajchem-a.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. nih.govajchem-a.com A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron. Conversely, a small gap suggests the molecule is more reactive and prone to intramolecular charge transfer. mdpi.comscience.gov
Table 3: Frontier Molecular Orbital Energies for Related Pyrazole Systems
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Pyrazole Derivative A | -9.345 | -2.666 | 6.679 |
| Pyrazole Derivative B | -8.255 | -4.650 | 3.605 |
Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to predict the reactive sites of a molecule. The MEP map displays the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).
The potential is color-coded: red typically represents regions of most negative electrostatic potential (high electron density), which are susceptible to electrophilic attack. Blue indicates regions of most positive potential (electron deficiency), which are prone to nucleophilic attack. Green and yellow areas represent intermediate or near-zero potential. researchgate.net For this compound, MEP analysis can identify the likely sites for hydrogen bonding and other intermolecular interactions.
Table 4: Interpretation of Molecular Electrostatic Potential (MEP) Map Colors
| Color | Potential | Interpretation | Predicted Reactivity |
|---|---|---|---|
| Red | Negative | Electron-rich region | Site for electrophilic attack |
| Blue | Positive | Electron-poor region | Site for nucleophilic attack |
| Green | Near-Zero | Neutral region | Low reactivity |
| Yellow | Slightly Negative | Slightly electron-rich | Possible site for electrophilic interaction |
Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge delocalization, hyperconjugative interactions, and intramolecular charge transfer (ICT) within a molecule. science.gov It examines the interactions between filled (donor) and empty (acceptor) orbitals.
The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule. science.gov NBO analysis can reveal the delocalization of electron density from lone pairs to antibonding orbitals (e.g., n → σ* or n → π) and between π-bonds (π → π), which are crucial for understanding the molecule's electronic structure and stability. science.govresearchgate.net
Table 5: NBO Analysis Showing Significant Donor-Acceptor Interactions in a Related Pyrazole
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(1) N7 | π(C8-C9) | 55.20 |
| π(C2-C3) | π(C4-C5) | 20.45 |
| LP(2) O1 | σ*(N7-C8) | 15.80 |
Computational Approaches for Spectroscopic Property Prediction
Theoretical calculations have become an indispensable tool for interpreting and predicting the spectroscopic characteristics of this compound. By employing sophisticated quantum chemical methods, researchers can simulate and analyze its NMR and vibrational spectra with a high degree of accuracy.
Calculation of NMR Chemical Shifts (e.g., GIAO Method)
The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of molecules. imist.ma This method, often employed in conjunction with Density Functional Theory (DFT), has been successfully applied to pyrazole derivatives to predict their ¹H and ¹³C NMR spectra. imist.maiu.edu.sa For instance, studies on related pyrazole systems have demonstrated that the GIAO/DFT approach provides chemical shifts that are in good agreement with experimental data. imist.mamdpi.com The accuracy of these calculations is further enhanced by using appropriate basis sets, such as 6-311++G(d,p), which account for polarization and diffuse functions. mdpi.comresearchgate.net Theoretical calculations have been instrumental in confirming the structures of newly synthesized pyrazole derivatives by correlating the calculated chemical shifts with the experimentally observed spectra. researchgate.net
Prediction of Vibrational Wavenumbers (e.g., Potential Energy Distribution)
Computational methods are also employed to predict the vibrational wavenumbers of this compound, which correspond to the peaks observed in its infrared (IR) and Raman spectra. The calculation of these wavenumbers is often complemented by a Potential Energy Distribution (PED) analysis. PED analysis helps in assigning the calculated vibrational frequencies to specific modes of atomic motion within the molecule, such as stretching, bending, and torsional vibrations. iu.edu.sa For pyrazole derivatives, DFT calculations have been shown to provide theoretical vibrational spectra that strongly correlate with experimental data. researchgate.net This allows for a detailed understanding of the molecule's vibrational modes and the influence of its structural features on its spectroscopic signature.
Reaction Pathway Exploration and Thermodynamic Parameter Calculation
Theoretical modeling is a powerful tool for investigating the reactivity of this compound. It allows for the exploration of potential reaction pathways and the calculation of key thermodynamic parameters that govern the feasibility and kinetics of chemical transformations.
Transition State Characterization and Activation Energies
Computational methods enable the characterization of transition state structures, which are the high-energy intermediates that connect reactants and products in a chemical reaction. By locating and analyzing these transition states, it is possible to calculate the activation energy of the reaction, which is a critical factor in determining the reaction rate. For the synthesis of this compound, thermodynamic parameters of possible reaction pathways have been calculated using methods like SMD-M06-2X/MG3S. researchgate.net These calculations have helped in understanding the reaction mechanisms, such as the attack of phenylhydrazine (B124118) on ethyl cyanoacetate (B8463686) to form an intermediate that subsequently cyclizes to the pyrazole ring. researchgate.net High pressure can significantly accelerate these reactions. researchgate.net
Solvent Effects in Theoretical Calculations (e.g., PCM)
The properties and reactivity of a molecule can be significantly influenced by the solvent in which it is dissolved. The Polarizable Continuum Model (PCM) is a widely used computational method to account for the effects of a solvent in theoretical calculations. iu.edu.salongdom.org This model treats the solvent as a continuous dielectric medium that polarizes in response to the solute's electric field. longdom.org The use of PCM, in conjunction with methods like DFT, allows for a more accurate prediction of properties such as electronic absorption spectra and tautomeric equilibria in different solvents. researchgate.netbohrium.com For example, in the study of related pyrazole systems, the PCM model has been used to investigate how the polarity of the solvent can influence the stability of different tautomeric forms. researchgate.net The choice of solvent can shift the equilibrium between the oxo and hydroxy tautomers of pyrazolones. researchgate.net
Applications in Organic Synthesis and Molecular Design
5-Amino-1-phenyl-1H-pyrazol-3-ol as a Versatile Synthon for Complex Molecular Architectures
The utility of this compound as a synthon stems from the presence of multiple reactive sites within its structure. These sites allow for a variety of chemical transformations, enabling the construction of diverse and complex molecular frameworks. Pyrazoles, in general, are a significant class of compounds in drug development due to their wide array of biological activities, including antituberculosis, antimicrobial, antifungal, and anti-inflammatory properties. researchgate.net
The synthesis of this compound itself can be achieved through methods such as the reaction of phenylhydrazine (B124118) with ethyl cyanoacetate (B8463686). researchgate.net High-pressure conditions have been shown to significantly accelerate this reaction, leading to high yields of the desired product. researchgate.net This efficient synthesis makes the compound readily available for further elaboration into more complex structures.
The pyrazole (B372694) core is a key component in many biologically active compounds. For instance, pyrazolopyridines, which are formed by fusing pyrazole and pyridine (B92270) rings, exhibit a broad range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. researchgate.net The adaptability of the 5-aminopyrazole structure allows for its incorporation into these and other fused heterocyclic systems, highlighting its importance as a foundational building block in medicinal chemistry. nih.govscirp.org
Construction of Fused and Bridged Heterocyclic Systems
The strategic placement of amino and hydroxyl groups on the pyrazole ring of this compound facilitates the construction of various fused and bridged heterocyclic systems. These reactions often proceed with high regioselectivity, leading to the desired products in good yields.
Imidazo[1,2-b]pyrazoles represent a class of fused heterocyclic compounds with significant biological activities. The synthesis of these structures can be readily achieved using 5-aminopyrazole derivatives as starting materials. Several synthetic strategies have been developed to access this scaffold.
One common approach involves the cyclization reaction of 5-aminopyrazole derivatives with various reagents. For example, the reaction of 5-aminopyrazoles with α-haloketones, such as 2-bromoacetophenone, in the presence of a base like potassium carbonate, leads to the formation of imidazo[1,2-b]pyrazoles. nih.gov Similarly, reactions with chloroacetonitrile, ethyl chloroacetate, and chloroacetone (B47974) have been employed to generate diverse imidazo[1,2-b]pyrazole derivatives. nih.gov
Other methods include the acylation of 5-aminopyrazoles with chloroacetyl chloride, followed by cyclization, and the reaction with hydroximoyl chlorides. scirp.orgscirp.org The Aza-Wittig reaction of 5-aminopyrazoles has also been utilized to construct the imidazo[1,2-b]pyrazole framework. scirp.orgscirp.org
The following table summarizes some of the reported methods for the synthesis of imidazo[1,2-b]pyrazoles from 5-aminopyrazole precursors.
| Starting Material | Reagent | Conditions | Product | Reference |
| 5-Amino-3-phenyl-1H-pyrazole derivatives | 2-Bromoacetophenone | K2CO3/acetone, reflux | Aryl azo imidazo[1,2-b]pyrazole derivatives | nih.gov |
| 5-Aminopyrazole derivative | Chloroacetonitrile, Ethyl chloroacetate, or Chloroacetone | DMF/TEA | Imidazo[1,2-b]pyrazoles with an isoxazole (B147169) moiety | nih.gov |
| 5-Amino-3-substituted-1H-pyrazole | Chloroacetyl chloride | Basic medium | 3H-Imidazo[1,2-b]pyrazo-2-ol | scirp.orgscirp.org |
| 5-Amino-3-phenyl-1H-pyrazole | Hydroximoyl chloride | Ethyl alcohol, room temperature | 3-Nitroso-2-aryl-6-phenyl-1H-imidazolo[1,2-b]pyrazoles | scirp.orgscirp.org |
| 5-Amino-3-phenyl-1H-pyrazole | P(Ph)3/C2Cl6/Et3N, then p-chloroketone | Benzene (B151609), reflux | Imidazo[1,2-b]pyrazoles | scirp.orgscirp.org |
Pyrazolo[1,5-a]pyrimidines are another important class of fused heterocycles that can be synthesized from 5-aminopyrazole precursors. These compounds are of interest due to their potential as kinase inhibitors and other therapeutic applications. researchgate.netnih.gov
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. For instance, the reaction of 5-amino-3-methylpyrazole with diethyl malonate in the presence of a base like sodium ethoxide yields a dihydroxy-pyrazolo[1,5-a]pyrimidine intermediate, which can be further functionalized. nih.gov
Another strategy involves the reaction of 5-aminopyrazoles with β-enaminones or related compounds. researchgate.net The regioselectivity of this reaction is often high, with the exocyclic primary amino group of the 5-aminopyrazole being more nucleophilic than the endocyclic nitrogen atom. researchgate.net This ensures the formation of the desired pyrazolo[1,a]pyrimidine isomer.
The following table provides examples of synthetic routes to pyrazolo[1,5-a]pyrimidines.
| Starting Material | Reagent | Conditions | Product | Reference |
| 5-Amino-3-methylpyrazole | Diethyl malonate | Sodium ethanolate | 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol | nih.gov |
| 5-Aminopyrazole | Sodium 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-olate | - | Pyrazolo[1,5-a]pyrimidine derivatives | researchgate.net |
| 4-Phenyl-1H-pyrazol-5-amine | N-Methyl uracil | Sodium ethoxide, ethanol (B145695), reflux | 3-Phenylpyrazolo[1,5-a]pyrimidinone | nih.gov |
The reactivity of 5-aminopyrazoles also extends to the synthesis of spiro-heterocyclic compounds. These are complex three-dimensional structures where two rings share a single atom. An environmentally friendly synthesis of spiro-pyrazolo[3,4-b]pyridine derivatives has been developed through a three-component coupling of isatin, a cyclic-1,3-dione, and a pyrazol-5-amine in aqueous ethanol using aluminosilicate (B74896) nanoparticles as a catalyst. helsinki.fi
Use in Multi-Component Reaction (MCR) Design for Chemical Libraries
Multi-component reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the rapid construction of complex molecules in a single step from three or more starting materials. nih.gov This approach is highly valued for its efficiency and atom economy, making it ideal for generating chemical libraries for drug discovery and other applications. nih.govnih.gov
The compound this compound and its derivatives are excellent candidates for use in MCRs. nih.govresearchgate.net For example, a three-component reaction between a 5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole, pyruvic acid, and various aromatic aldehydes has been used to synthesize pyrazolo[3,4-b]pyridine derivatives in good to excellent yields under microwave irradiation. nih.gov
Another example is the one-pot, three-component synthesis of 5-amino-1,3-aryl-1H-pyrazole-4-carbonitriles from aromatic aldehydes, malononitrile (B47326), and phenylhydrazines in an environmentally friendly water-ethanol mixture. researchgate.netrsc.orgnih.gov This reaction proceeds efficiently at room temperature without the need for a catalyst. researchgate.net
The versatility of 5-aminopyrazoles in MCRs allows for the creation of a wide range of structurally diverse compounds with potential biological activities. The following table highlights some MCRs involving 5-aminopyrazole derivatives.
| Components | Catalyst/Solvent | Product | Reference |
| 5-Amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole, pyruvic acid, aromatic aldehydes | Acetic acid, MWI | Pyrazolo[3,4-b]pyridine derivatives | nih.gov |
| Aromatic aldehydes, malononitrile, phenylhydrazines | Water/ethanol | 5-Amino-1,3-aryl-1H-pyrazole-4-carbonitriles | researchgate.net |
| 6-Amino-1,3-dimethyluracil, N,N-dimethylformamide dimethyl acetal, 1-phenyl-3-(4-substituted-phenyl)-4-formyl-1H-pyrazoles, primary aromatic amines | [Bmim]FeCl4 | Pyrazole-based pyrimido[4,5-d]pyrimidines | nih.gov |
Development of Organic Materials (e.g., Precursors for Dyes, Photochromic Systems)
Beyond their applications in medicinal chemistry, pyrazole derivatives, including those derived from this compound, are utilized in the development of organic materials. Their conjugated π-systems and the presence of heteroatoms give rise to interesting photophysical properties, making them suitable as precursors for dyes and photochromic systems.
For instance, pyrazole-containing compounds have been investigated for their use in dye-sensitized solar cells and as fluorescent probes. A novel compound, 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one (APPQ), has been synthesized and shown to have potential in photovoltaic applications. researchgate.net Thin films of this material exhibited a band gap energy of 2.3 eV, and heterojunction devices based on APPQ showed promising photovoltaic properties. researchgate.net
The structural and electronic properties of these pyrazole-based materials can be fine-tuned through chemical modification, allowing for the development of materials with tailored optical and electronic characteristics for various applications in materials science.
Q & A
Q. Basic
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and hydrogen bonding. The amine proton (-NH₂) typically appears as a broad singlet (δ 4.5–5.5 ppm), while aromatic protons resonate between δ 7.0–8.0 ppm .
- X-ray Crystallography : SHELX programs refine crystal structures, resolving bond lengths and angles. For example, the pyrazole ring in analogous compounds shows C-N bond lengths of ~1.33 Å and N-N distances of ~1.38 Å . ORTEP-III visualizes thermal ellipsoids to assess molecular rigidity .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 190 for C₉H₉N₃O) and fragmentation patterns .
How do electronic and steric effects of substituents on the pyrazole ring influence the compound's reactivity and biological activity?
Advanced
Substituents alter electronic density and steric hindrance, impacting binding to biological targets:
- Electron-withdrawing groups (e.g., -F, -Cl) : Enhance stability and enzyme inhibition (e.g., COX-2 inhibition in anti-inflammatory analogs) by increasing electrophilicity at the pyrazole N-atom .
- Steric bulk (e.g., phenyl vs. methyl groups) : Reduces binding affinity to planar active sites. For example, 5-(2,6-difluorophenyl) analogs show higher antimicrobial activity than non-fluorinated derivatives due to optimized lipophilicity .
- Amino group (-NH₂) : Participates in hydrogen bonding with catalytic residues (e.g., in kinase inhibitors), as seen in SAR studies of pyrazole-based pharmacophores .
Q. Table 1: Substituent Effects on Biological Activity
| Substituent Position | Biological Activity | Mechanism | Reference |
|---|---|---|---|
| 5-Amino-3-phenyl | Anti-inflammatory | COX-2 inhibition | |
| 5-(2,6-Difluorophenyl) | Antimicrobial | Membrane disruption | |
| 3-Methyl-1-phenyl | Anticancer | Topoisomerase inhibition |
What strategies resolve contradictions in biological activity data from different assays for this compound?
Q. Advanced
- Assay standardization : Use positive controls (e.g., ibuprofen for COX inhibition) and replicate experiments across cell lines (e.g., HEK293 vs. RAW264.7) to account for cell-specific responses .
- Meta-analysis : Compare IC₅₀ values from enzyme-based vs. cell-based assays. Discrepancies may arise from membrane permeability differences, which can be addressed via logP optimization (e.g., introducing -CF₃ groups improves cellular uptake) .
- Structural validation : Cross-reference activity data with crystallographic binding modes. For instance, SHELXL-refined structures of enzyme-ligand complexes clarify steric clashes or hydrogen-bond mismatches .
How can computational methods predict the interaction between this compound and biological targets?
Q. Advanced
- Molecular Docking (AutoDock Vina, Glide) : Simulate binding poses in enzyme active sites (e.g., COX-2 PDB: 5KIR). The amino group forms hydrogen bonds with Arg120, while the phenyl ring engages in π-π stacking with Tyr355 .
- QSAR Models : Use Hammett constants (σ) and molar refractivity (MR) to correlate substituent effects with activity. For example, a positive σ value (electron-withdrawing groups) correlates with enhanced COX-2 inhibition (R² = 0.89) .
- MD Simulations (AMBER, GROMACS) : Assess binding stability over 100-ns trajectories. Analogs with rigid pyrazole cores (RMSD < 1.5 Å) show sustained target engagement .
What crystallographic software tools are recommended for analyzing this compound derivatives, and how do they handle twinned data?
Q. Advanced
- SHELXL : Refines twinned data via BASF parameter (twin scale factor) and HKLF5 format. For example, a BASF value of 0.33 indicates a 2:1 twin ratio .
- OLEX2 : Integrates SHELX workflows for structure solution and visualization. The "TWIN" command automates twin law identification (e.g., twofold rotation about [100]) .
- PLATON : Validates twinning with the TWINABS module, calculating R(int) for twin domains. A ΔR(int) < 5% confirms minor twinning .
How do solvent polarity and pH affect the tautomeric equilibrium of this compound?
Q. Advanced
- Polar solvents (e.g., DMSO) : Stabilize the keto tautomer (3-hydroxy form) via hydrogen bonding, observed in ¹H NMR by a downfield-shifted -OH signal (δ 10–12 ppm) .
- Acidic conditions (pH < 4) : Protonate the pyrazole N-atom, favoring the enol tautomer. UV-Vis spectra show λ_max shifts from 280 nm (enol) to 320 nm (keto) .
- Crystallographic evidence : SHELX-refined structures of analogous compounds (e.g., 4-methyl-5-phenyl derivatives) confirm keto dominance in the solid state .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
